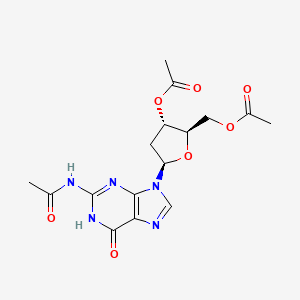

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)/t10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOVGEMUNRNWBU-QJPTWQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518063 | |

| Record name | N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193092-29-4 | |

| Record name | N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 ,5 ,n2 Tri O Acetyl 2 Deoxyguanosine

General Synthesis Route

The preparation of 3',5',N²-Tri-O-acetyl 2'-Deoxyguanosine (B1662781) typically involves the acetylation of 2'-deoxyguanosine. This is achieved using an acetylating agent, such as acetic anhydride (B1165640), in a suitable solvent system. The reaction is carefully controlled to ensure the addition of acetyl groups to the 3' and 5' hydroxyl positions and the N² amino group of the guanine (B1146940) base.

Spectroscopic Data

Spectroscopic methods are essential for the characterization of 3',5',N²-Tri-O-acetyl 2'-Deoxyguanosine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

Table 3: Spectroscopic Data

| Spectroscopy Type | Key Features/Shifts |

|---|---|

| ¹H NMR | Characteristic shifts for the acetyl protons, the deoxyribose protons, and the purine (B94841) protons. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the acetyl groups, the carbons of the deoxyribose ring, and the carbons of the guanine base. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight. |

Detailed, specific peak assignments would require access to raw spectral data which is beyond the scope of this article.

Role As a Protected Building Block in Advanced Chemical Synthesis

Strategies for O⁶-Functionalization via Mitsunobu Alkylation

The Mitsunobu reaction is a powerful method for the alkylation of the O⁶ position of the protected guanosine (B1672433) derivative. organic-chemistry.orgwikipedia.orgnih.govtcichemicals.comtcichemicals.com This reaction allows for the introduction of a wide variety of alkyl groups, which is crucial for studying DNA alkylation damage and for the development of antiviral and anticancer agents. nih.gov

The general mechanism of the Mitsunobu reaction involves the activation of an alcohol by a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the O⁶ position of the N²-acetylated guanine moiety. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, if applicable. organic-chemistry.orgnih.gov

Table 4: Key Reagents in Mitsunobu Alkylation of Protected Deoxyguanosine

| Reagent | Function |

|---|---|

| 3',5',N²-Tri-O-acetyl 2'-Deoxyguanosine | Substrate with protected N² and hydroxyl groups |

| Alcohol (R-OH) | Source of the O⁶-alkyl group |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| DEAD or DIAD | Oxidant that facilitates the formation of the alkoxyphosphonium salt |

| Solvent (e.g., THF, Dioxane) | Provides the reaction medium |

The choice of alcohol can be varied to introduce different alkyl groups at the O⁶ position. Primary and secondary alcohols are generally effective nucleophiles in this reaction. The reaction is typically carried out under anhydrous conditions at room temperature or with gentle heating. usbio.net The workup procedure often involves chromatographic separation to remove the triphenylphosphine oxide and the reduced hydrazine (B178648) dicarboxylate byproducts. usbio.net

Generation of Halogenated Purine (B94841) Derivatives from Protected Guanosine

The conversion of the guanine moiety to a halogenated purine is another important transformation enabled by the use of a protected 2'-deoxyguanosine derivative. These halogenated derivatives, particularly 2-halopurines, are versatile intermediates for the synthesis of a wide range of substituted purine nucleosides. nih.govresearchgate.net

A common strategy for introducing a halogen at the C2 position involves the conversion of the 2-amino group into a diazonium salt, which is then displaced by a halide ion. This diazotization/halo-dediazoniation reaction must be performed under carefully controlled conditions to avoid depurination, especially with the sensitive deoxyribose sugar. nih.gov

For instance, to synthesize 2-chloro-2'-deoxyadenosine from a protected 2'-deoxyguanosine, the 2-amino group can be replaced via a diazotization/chloro-dediazoniation reaction. openaccesspub.org Similarly, methods for the synthesis of 2-bromo-2'-deoxyadenosine (B1615966) have also been developed. nih.govscispace.com The reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid has been shown to produce 8-chloro-2'-deoxyguanosine (B1436716) among other products. nih.gov

Table 5: General Scheme for Halogenation at C2

| Step | Description |

|---|---|

| 1. Protection | Acetylation of 2'-deoxyguanosine to form 3',5',N²-Tri-O-acetyl 2'-Deoxyguanosine. |

| 2. Diazotization | Treatment with a diazotizing agent (e.g., an alkyl nitrite) in the presence of a halide source. |

| 3. Halogenation | Displacement of the diazonium group by a halide ion (e.g., Cl⁻, Br⁻). |

| 4. Deprotection | Removal of the acetyl protecting groups to yield the final halogenated 2'-deoxynucleoside. |

The specific reagents and reaction conditions can be tailored to favor the formation of the desired halogenated purine derivative. The use of the protected starting material is critical to ensure the stability of the glycosidic bond and the integrity of the sugar moiety during the halogenation process.

Derivatization and Chemical Transformations in Research Contexts

Synthesis of Site-Specific Modified Deoxyguanosine Analogs for Mechanistic Studies

The ability to introduce specific modifications into the structure of deoxyguanosine is essential for studying the mechanisms of DNA damage, repair, and the biological activity of various nucleoside analogs. mdpi.comnih.gov The tri-acetylated form of 2'-deoxyguanosine (B1662781) provides a stable and soluble precursor for such modifications. umich.edu

The C8 position of guanine (B1146940) is a frequent site of chemical modification, and derivatives at this position are valuable for probing biological processes. nih.gov Research has demonstrated the synthesis of various 8-substituted guanosine (B1672433) and 2'-deoxyguanosine derivatives to investigate their potential as inducers of cell differentiation. nih.gov One approach to synthesizing these derivatives involves the use of a protected 8-bromo-2'-deoxyguanosine (B1139848) derivative, which can be coupled with aromatic amines. researchgate.net The resulting adduct can then undergo selective acetylation at the N(8) position, highlighting the importance of a well-designed protecting group strategy to ensure the stability of the final product during DNA synthesis. researchgate.net

For instance, studies have explored the synthesis of 8-substituted derivatives of 2-deoxy-β-KDO, an inhibitor of an enzyme involved in bacterial lipopolysaccharide biosynthesis. nih.gov While the focus of this particular study was not on deoxyguanosine, it illustrates the general strategy of modifying the 8-position to create potent enzyme inhibitors. nih.gov

The acetyl groups in 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine serve as temporary masks, allowing for the introduction of a wide array of functional groups at other positions of the molecule. umich.edulibretexts.org The choice of protecting groups is critical and must be orthogonal, meaning that each protecting group can be removed selectively without affecting the others. organic-chemistry.org

The synthesis of N2-substituted deoxyguanosine nucleosides often starts with the protection of the 2-NH2, 3'-OH, and 5'-OH groups of 2'-deoxyguanosine via acetylation to form the triacetyl derivative. umich.edu This protected intermediate can then undergo further reactions, such as the introduction of a fluoro group at the 2-position or the alkylation of the O6 position. umich.edu

| Protecting Group | Functional Group Protected | Removal Conditions | Key Characteristics |

|---|---|---|---|

| Acetyl (Ac) | Alcohols, Amines | Acid or Base | Common for protecting N4 of cytosine and N6 of adenine. libretexts.org |

| Benzoyl (Bz) | Alcohols, Amines | Acid or Base | More stable than the acetyl group. libretexts.org |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Weak Acid | Widely used in oligonucleotide synthesis. wikipedia.orglibretexts.org |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amines | Base (e.g., piperidine) | Common in solid-phase peptide and oligonucleotide synthesis. libretexts.orgnih.gov |

Chemical Reactivity and Stability of the Acetylated Compound in Synthetic Schemes

The success of a multi-step synthesis relies heavily on the stability of the protected intermediates under various reaction conditions. researchgate.net The acetyl groups of this compound exhibit specific reactivity and stability profiles that are crucial for their effective use. libretexts.orgnih.gov

Acetyl groups are generally stable under neutral and mildly acidic or basic conditions, but can be removed by stronger acids or bases. libretexts.org This differential stability allows for selective deprotection. For example, in a study on the synthesis of β-sugar-amino acids, acetyl groups were found to be stable under the conditions used for Fmoc group removal (20% piperidine (B6355638) in DMF) and even under harsher TFA conditions for resin cleavage. nih.gov

However, the acetylated deoxyguanosine can still react under certain conditions. For instance, the reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid (HOCl) leads to the formation of several oxidation products, including diastereomers of spiroiminodihydantoin nucleoside and 8-chloro-2'-deoxyguanosine (B1436716). nih.gov The yields of these products are significantly influenced by the pH of the reaction. nih.gov Similarly, UV irradiation of 3',5'-di-O-acetyl-2'-deoxyguanosine in the presence of uric acid also generates several photo-oxidation products. researchgate.netnih.gov

| Reactant/Condition | Products Formed | Reference |

|---|---|---|

| Hypochlorous acid (HOCl) | Spiroiminodihydantoin nucleoside diastereomers, diimino-imidazole nucleoside, amino-imidazolone nucleoside, 8-chloro-2'-deoxyguanosine, guanidinohydantoin (B12948520) nucleoside, iminoallantoin nucleoside, diamino-oxazolone nucleoside | nih.gov |

| UV light with uric acid | Spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides | researchgate.netnih.gov |

| Peroxynitrite/diacetyl | Acetylated 2'-deoxyguanosine | nih.gov |

The ability to selectively remove and reintroduce protecting groups is a powerful tool in organic synthesis. researchgate.net Deacetylation, the removal of acetyl groups, is a key step in many synthetic pathways involving this compound. This process is typically achieved using basic conditions, such as sodium methoxide (B1231860) in methanol (B129727). umich.edu

For example, in the synthesis of 2-fluoro-6-O-(trimethylsilylethyl)-2'-deoxyinosine, the acetyl groups on the triacetylated deoxyguanosine are removed after the Mitsunobu alkylation of the O6 position. umich.edu This controlled deprotection allows for the subsequent conversion of the 2-NH2 group to a 2-fluoro substituent. umich.edu

Reprotection strategies are also employed to modify the protecting group pattern during a synthesis. This might involve removing one type of protecting group and introducing another to alter the reactivity of the molecule for the next synthetic step. The choice of these strategies is dictated by the specific requirements of the target molecule and the compatibility of the various protecting groups and reaction conditions. researchgate.net

The process of acetylation and deacetylation is not only a synthetic tool but also a fundamental biological process that regulates protein function and gene expression. nih.govtaylorandfrancis.comdovepress.com While beyond the scope of this article, this biological context underscores the importance of understanding the chemistry of acetylation.

Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for the separation and purification of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (B1662781) from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a critical tool for the analysis and purification of acetylated nucleosides like 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine. In studies involving the reaction of acetylated 2'-deoxyguanosine with various agents, reverse-phase (RP) HPLC is frequently employed to separate the resulting products. nih.govnih.govresearchgate.net For instance, an Inertsil ODS-3 octadecylsilane (B103800) column is often used with a mobile phase consisting of a gradient of acetonitrile (B52724) in an ammonium (B1175870) acetate (B1210297) buffer (e.g., 20 mM, pH 7.0). nih.gov The gradient, which might range from 0% to 30% acetonitrile over 45 minutes, allows for the effective separation of various reaction products. nih.gov Detection is typically carried out using a UV detector, monitoring a range of wavelengths from 200–500 nm. nih.gov

In some cases, the analysis of underivatized 2'-deoxyguanosine and its related compounds can be challenging. Acetylation to form 3',5'-di-O-acetyl-2'-deoxyguanosine improves retention and separation on RP-HPLC columns. nih.gov Anion exchange HPLC has also proven effective for purifying oligonucleotides with a high guanosine (B1672433) content, particularly when the base protecting groups are retained. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Inertsil ODS-3 octadecylsilane (4.6 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile gradient (0-30% over 45 min) in 20 mM ammonium acetate (pH 7.0) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Column Temperature | 40 °C | nih.gov |

| Detection | UV at 200–500 nm | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and efficient method for monitoring the progress of the acetylation of 2'-deoxyguanosine. libretexts.org By spotting the reaction mixture on a TLC plate (commonly silica (B1680970) gel or alumina) and developing it with an appropriate solvent system, the disappearance of the starting material and the appearance of the product, this compound, can be observed. libretexts.orgresearchgate.net The choice of eluent is crucial; a mixture of methanol (B129727) and methylene (B1212753) chloride (e.g., 1:9 v/v) can be effective for separating the acetylated product from the more polar starting material. umich.edu The spots can be visualized under UV light or by using a staining agent such as anisaldehyde/sulfuric acid spray, which is particularly useful for detecting sugar-containing compounds. umich.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a measure of the compound's polarity and helps in its identification. researchgate.net For 2-N-3′,5′-O-triacetyl-2′-deoxyguanosine, an Rf of 0.31 has been reported in a 1:9 methanol/methylene chloride system, while the starting material remains near the baseline (Rf < 0.1). umich.edu

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica Gel | umich.edu |

| Mobile Phase | 1:9 (v/v) Methanol/Methylene Chloride | umich.edu |

| Visualization | UV light and Anisaldehyde/Sulfuric Acid Spray | umich.edu |

| Rf of Product | 0.31 | umich.edu |

| Rf of Starting Material | <0.1 | umich.edu |

Mass Spectrometric Techniques for Structural Elucidation of Derivatives and Reaction Products

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of thermally labile and non-volatile molecules like acetylated nucleosides. In the context of this compound, ESI-MS is used to confirm the molecular weight of the compound and its reaction products. nih.govresearchgate.net When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through the fragmentation of the parent ion. researchgate.netnih.gov For example, in the analysis of 2'-deoxyguanosine adducts, a characteristic fragmentation pattern is the loss of the deoxyribose sugar moiety, resulting in a prominent aglycone ion. researchgate.netnih.gov This technique is highly sensitive and can be used for the characterization of a wide range of modified nucleosides. nih.govresearchgate.net The positive ion mode is often used, where the protonated molecule [M+H]⁺ is observed. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysis Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for analyzing the hydrolysis products of this compound. Since the hydrolysis products, such as guanine (B1146940), are not volatile, they must first be derivatized to increase their volatility. nih.govnih.govjfda-online.com A common derivatization method is silylation, which involves reacting the analyte with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. youtube.comnih.govmdpi.com This process makes the compounds amenable to GC analysis. youtube.com The derivatized compounds are then separated on a capillary column and detected by a mass spectrometer. nih.gov It is important to control the derivatization conditions, such as temperature and exclusion of air, to prevent the artifactual oxidation of bases like guanine. nih.gov For instance, derivatization at a lower temperature (23°C) and under a nitrogen atmosphere can minimize the formation of oxidized byproducts. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane in pyridine | nih.gov |

| Derivatization Conditions | 100°C for 30 min (Note: lower temperatures can reduce artifacts) | nih.govnih.gov |

| GC Column | HP-5 capillary column (30 m × 0.2 mm, 0.33-μm film thickness) | nih.gov |

| Temperature Program | Hold at 60°C for 2 min, then ramp at 10°C/min to 250°C, hold for 3 min | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformation Analysis of Related Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of this compound and its analogs. Both ¹H and ¹³C NMR provide a wealth of information about the molecule's framework.

In ¹H NMR spectra of acetylated guanosine derivatives, the protons of the acetyl groups typically appear as sharp singlets in the region of δ 2.0-2.5 ppm. The protons of the deoxyribose sugar moiety and the guanine base exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. rsc.orgresearchgate.net For instance, the anomeric proton (H-1') of the deoxyribose ring is a key indicator of the β-configuration of the nucleoside. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.govacs.orgresearchgate.net The chemical shifts of the carbonyl carbons of the acetyl groups are readily identifiable, as are the carbons of the deoxyribose and guanine moieties. nih.govacs.org The chemical shifts of the sugar carbons are particularly sensitive to the conformation of the furanose ring. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish the connectivity between protons and carbons, further confirming the structure of the compound. chemrxiv.org

| Proton | Chemical Shift (ppm) | Reference |

|---|---|---|

| H-8 | 7.95 | chemicalbook.com |

| NH₂ | 6.50 | chemicalbook.com |

| H-1' | 6.14 | chemicalbook.com |

| OH-3' | 5.31 | chemicalbook.com |

| OH-5' | 4.99 | chemicalbook.com |

| H-3' | 4.36 | chemicalbook.com |

| H-4' | 3.83 | chemicalbook.com |

| H-5' | 3.55 | chemicalbook.com |

| H-2' | 2.53, 2.22 | chemicalbook.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Chemical Transformations

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed in academic research to monitor the chemical transformations of "this compound" and its analogues. This method is predicated on the principle that molecules containing chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. Any alteration to the chemical structure of the chromophore will result in a change in the UV-Vis absorption spectrum, which can be tracked over time to monitor the progress of a reaction.

In the context of acetylated deoxyguanosine derivatives, the purine (B94841) ring system of guanine acts as the primary chromophore. Chemical modifications to this ring system, or its immediate electronic environment, can lead to shifts in the maximum absorption wavelength (λmax) and/or changes in the molar absorptivity (ε). These spectral changes serve as a direct proxy for the chemical transformation of the starting material into its products.

A pertinent example of this application is found in the study of the photochemical reactions of acetylated 2'-deoxyguanosine. While specific research focusing solely on the UV-Vis monitoring of "this compound" is not extensively detailed in the available literature, a comprehensive study on the closely related compound, 3',5'-di-O-acetyl-2'-deoxyguanosine (AcdGuo), provides significant insight into the methodologies and expected outcomes.

Detailed Research Findings:

In a notable study, researchers investigated the UV-induced decomposition of 3',5'-di-O-acetyl-2'-deoxyguanosine in the presence of uric acid as a photosensitizer. researchgate.netnih.govnih.gov The transformation of the starting material and the formation of various photoproducts were monitored using a combination of High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy. The products were identified by comparing their UV and mass spectrometry (MS) spectra with previously reported values. researchgate.netnih.govnih.gov

The concentrations of the products were quantified by integrating the peak areas in the HPLC chromatograms detected at a specific wavelength (245 nm) and using the molar extinction coefficient (ε) of the starting material and products at that wavelength. researchgate.net For instance, the molar extinction coefficient for 3',5'-di-O-acetyl-2'-deoxyguanosine at 245 nm (ε245 nm) was reported to be 12,400 M⁻¹ cm⁻¹. researchgate.net

The study demonstrated that upon irradiation with UV light (wavelengths longer than 300 nm), 3',5'-di-O-acetyl-2'-deoxyguanosine was converted into several major products. researchgate.netnih.govnih.gov The formation of these products was tracked over a period of 30 minutes, revealing the kinetics of the photochemical transformation.

The initial phase of the reaction (at 5 minutes of UV irradiation) was characterized by the rapid formation of products such as a 3',5'-di-O-acetyl derivative of amino-imidazolone deoxyribonucleoside (AcdIz) and a 3',5'-di-O-acetyl derivative of dehydro-iminoallantoin deoxyribonucleoside (AcdIaox). researchgate.net As the reaction progressed (15–30 minutes), the primary product observed was a 3',5'-di-O-acetyl derivative of spiroiminodihydantoin deoxyribonucleoside (AcdSph). researchgate.net Another product, a 3',5'-di-O-acetyl derivative of 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-AcdGuo), showed intermediate kinetics, with its concentration peaking at 5 minutes and then decreasing. researchgate.net

These findings are summarized in the data tables below, which illustrate the utility of UV-Vis spectroscopy in conjunction with HPLC for monitoring the complex chemical transformations of acetylated guanosine derivatives.

Data Tables:

Table 1: Products Identified from the UV-Induced Transformation of 3',5'-di-O-acetyl-2'-deoxyguanosine

| Product Number | Identified Compound | Abbreviation |

| 1 & 2 | Diastereomers of a 3',5'-di-O-acetyl derivative of spiroiminodihydantoin deoxyribonucleoside | AcdSph |

| 3 | 3',5'-di-O-acetyl derivative of diamino-oxazolone deoxyribonucleoside | AcdOz |

| 4 | 3',5'-di-O-acetyl derivative of amino-imidazolone deoxyribonucleoside | AcdIz |

| 5 | 3',5'-di-O-acetyl derivative of dehydro-iminoallantoin deoxyribonucleoside | AcdIaox |

| 6 | 3',5'-di-O-acetyl derivative of 7,8-dihydro-8-oxo-2'-deoxyguanosine | 8-oxo-AcdGuo |

| Data sourced from Suzuki et al. (2022). researchgate.netnih.gov |

Table 2: Concentration of Major Photoproducts Over Time

| Time (minutes) | [AcdIz] (μM) | [AcdIaox] (μM) | [AcdSph] (μM) | [8-oxo-AcdGuo] (μM) |

| 0 | 0 | 0 | 0 | 0 |

| 5 | ~1.5 | ~1.2 | ~0.5 | ~0.8 |

| 15 | ~1.0 | ~0.8 | ~2.0 | ~0.6 |

| 30 | ~0.5 | ~0.4 | ~2.5 | ~0.4 |

| Concentrations are approximate values based on the graphical data presented in Suzuki et al. (2022). The study noted that at 5 minutes of UV irradiation, the major products were AcdIz and AcdIaox, while at 15–30 minutes, the main product was AcdSph. The concentration of 8-oxo-AcdGuo was maximal at 5 minutes and then decreased. researchgate.net |

Mechanistic Probes and Model Studies in Molecular Chemistry

Utilization in Investigating Guanine (B1146940) Oxidation and DNA Damage Pathways

Protected nucleosides like 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (B1662781), and its closely related di-acetylated analogs, are instrumental in studying the impact of reactive oxygen species (ROS) on DNA. Guanine is particularly susceptible to oxidative damage due to its low reduction potential compared to other DNA bases. The use of acetylated derivatives allows researchers to conduct these studies in various solvents and to isolate and characterize the resulting damage products with greater precision.

Investigation of Radical Oxidation Products and Formation Mechanisms

Acetylated 2'-deoxyguanosine is an effective model for examining the products formed from radical-mediated oxidation. Studies have shown that exposing these protected nucleosides to various oxidizing agents, including oxyl radicals, leads to the formation of specific DNA lesions. nih.gov For instance, one-electron oxidation of the guanine moiety is a primary pathway, leading to the formation of a guanine neutral radical. nih.gov This radical can then react further, often with other radical species like superoxide, to yield stable oxidation products. nih.gov

Research using 2′,3′,5′-tri-O-acetyl-8-oxo-7,8-dihydroguanosine, a related model compound, has identified dehydroguanidinohydantoin (Ghox) as a major end product of oxidation initiated by certain radical-generating systems. nih.gov Another key oxidation product identified in studies involving protected deoxyguanosine is 2,2-diamino-4-[(3,5-di-O-acetyl-2-deoxy-β-D-erythro-pentofuranosyl)amino]-5-(2H)-oxazolone, highlighting the complexity of the damage pathways. nih.gov Studies have also characterized a range of other lesions, including spiroiminodihydantoin (dSp), guanidinohydantoin (B12948520) (dGh), and oxazolone (dZ), demonstrating the diverse outcomes of radical attacks on guanine. nih.gov

Table 1: Identified Guanine Oxidation Products from Model Studies

| Product Class | Specific Lesion Name | Abbreviation |

|---|---|---|

| Hydantoins | Dehydroguanidinohydantoin | Ghox |

| Hydantoins | Spiroiminodihydantoin | dSp |

| Hydantoins | Guanidinohydantoin | dGh |

| Oxazolones | 2,2-diamino-4-[...]-5-(2H)-oxazolone | dZ |

Role in Studying Oxidative Lesion Formation (e.g., from Peroxynitrite)

Peroxynitrite (ONOO−) is a potent biological oxidant formed from the reaction of nitric oxide and superoxide radicals, and it is a significant contributor to DNA damage during inflammation. wikipedia.org While 2'-deoxyguanosine is reactive towards peroxynitrite, its oxidation product, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is even more susceptible to further damage. nih.govresearchgate.net

To unravel the subsequent damage, researchers have used 3',5'-di-O-Ac-8-oxodGuo as a model substrate to react with peroxynitrite under simulated physiological conditions (pH 7.2). researchgate.netnih.gov This work revealed that the reaction yields a major, unstable product that subsequently decomposes through hydrolysis into several other compounds. researchgate.netnih.gov The identification of these complex, secondary lesions is crucial, as they may serve as more stable biomarkers of peroxynitrite-induced damage than 8-oxodG itself, which is consumed in the reaction. nih.gov The products formed are often premutagenic and can block DNA polymerization. researchgate.netnih.gov

Table 2: Reaction Products of Acetylated 8-oxodG with Peroxynitrite researchgate.netnih.gov

| Initial Product (Unstable) | Hydrolysis / Further Reaction Products |

|---|---|

| Major Product II | 2,5-diaminoimidazol-4-one (IIa) |

| 3-(3,5-di-O-Ac-2-deoxy-β-D-erythro-pentofuranosyl)-5-iminoimidazolidine-2,4-dione (IIb) | |

| 3-(3,5-di-O-Ac-2-deoxy-β-D-erythro-pentofuranosyl)oxaluric acid (IIc) | |

| Other Product I | 1-(3,5-di-O-Ac-2-deoxy-β-D-erythro-pentofuranosyl)cyanuric acid (Ia) |

| Minor Product III | Contributes to the formation of IIc |

Facilitation of Studies on DNA Repair Mechanisms via Modified Substrates (indirect role)

The study of DNA repair mechanisms relies on the availability of specific, well-characterized DNA damage products. The use of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine plays a crucial, albeit indirect, role in this area. By facilitating the synthesis, isolation, and structural identification of novel oxidative lesions like those described above, this protected nucleoside is the essential starting point for creating the tools needed to probe DNA repair pathways.

Once a specific lesion has been identified through model studies, chemists can then synthesize this modified base and incorporate it into a short DNA strand (an oligonucleotide). These synthetic DNA strands containing a single, defined lesion serve as precise substrates for biochemical experiments. richmond.edu Researchers can then expose these modified substrates to cell extracts or purified DNA repair enzymes to investigate recognition, binding, and excision of the damaged base. Similarly, these substrates are used to test the behavior of DNA polymerases, determining whether the lesion is bypassed, causes the polymerase to stall, or leads to the insertion of an incorrect base (a mutation). richmond.edunih.gov

Investigation of Protecting Group Influence on Chemical Reaction Mechanisms

In multi-step organic synthesis, protecting groups are essential for achieving chemoselectivity by temporarily masking a reactive functional group, thereby allowing a reaction to occur at a different site on the molecule. nucleos.comwikipedia.org The acetyl groups in this compound serve this exact purpose. The 2'-deoxyguanosine molecule has several reactive sites: the hydroxyl groups at the 3' and 5' positions of the sugar ring, and the exocyclic amino group (N2) on the guanine base.

By converting these sites to acetyl esters and an acetamide, their nucleophilicity is neutralized. libretexts.orgcem.com This protection prevents them from interfering in subsequent chemical reactions, directing modifications to other desired positions on the guanine ring. nucleos.comwikipedia.org After the desired chemical transformation is complete, the acetyl groups can be readily removed through base-catalyzed hydrolysis (deprotection), for instance with ammonia (B1221849) or methylamine, to restore the original functional groups. nucleos.comlibretexts.org This strategy of protection and deprotection is fundamental in nucleoside chemistry, enabling the synthesis of a wide array of modified nucleosides for biological and medicinal research. nucleos.com

Historical Development and Future Perspectives in Academic Synthesis

Evolution of Acetylated Nucleosides in Nucleic Acid Chemistry Research

The use of acetyl groups as protecting agents for the hydroxyl functions of nucleosides represents a foundational concept in nucleic acid chemistry. Historically, the acetylation of nucleosides was a critical step to enhance their solubility in organic solvents, a prerequisite for performing chemical transformations in non-aqueous media. umich.eduspringernature.com This strategy of masking reactive hydroxyls allowed for selective modifications at other positions of the nucleoside, a principle that remains central to modern synthetic organic chemistry. jocpr.com Early synthetic endeavors, such as the phosphotriester approach to oligonucleotide synthesis, relied on such protecting groups to prevent unwanted side reactions at the sugar moieties. umich.edu

The first successful synthesis of a nucleoside was reported in 1914 by Emil Fischer, who utilized a glycosylation approach that is still a cornerstone of nucleoside synthesis today. biosynth.com Subsequent methods, including the fusion reaction, often involved reacting a nucleobase with a peracetylated sugar, highlighting the integral role of acetylation from the early stages of the field. biosynth.com In some classical procedures, the acetylation of purine (B94841) nucleosides with acetic anhydride (B1165640) in the presence of acetyl chloride, known as "acid acetylation," was studied, though this could sometimes lead to the cleavage of the glycosidic bond. oup.comnih.gov

In the context of modern automated solid-phase oligonucleotide synthesis, specifically the phosphoramidite (B1245037) method, acetylation has found a new, crucial role in the "capping" step. biosearchtech.combachem.com After the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, a small percentage of the 5'-hydroxyl groups may fail to react. biosearchtech.com To prevent these unreacted chains from participating in subsequent coupling cycles, which would lead to deletion mutations, they are permanently blocked or "capped." This is typically achieved using acetic anhydride and a catalyst like N-methylimidazole. biosearchtech.com The resulting 5'-acetyl ester is unreactive in the following synthesis cycles and is removed during the final deprotection step. biosearchtech.com This application underscores the enduring utility of acetylation, evolving from a simple solubility-enhancing and protecting strategy to a critical process for ensuring the fidelity of synthetically produced nucleic acids.

Advancements in Protecting Group Chemistry for Deoxyguanosine in Synthetic Applications

The synthesis of oligonucleotides containing 2'-deoxyguanosine (B1662781) presents unique and persistent challenges, primarily due to the reactivity of the nucleobase itself. The exocyclic N2-amino group must be protected to prevent side reactions during the phosphoramidite coupling steps. umich.edu Furthermore, the O6-carbonyl group can be susceptible to modification by various reagents used in the synthesis cycle. The choice of the N2-protecting group is therefore of paramount importance, as it must be stable throughout the synthesis but readily removable at the end without damaging the final oligonucleotide. umich.edu

The N2-acetyl group, as present in 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine, is one of the earliest and simplest acyl protecting groups. While effective, its removal often requires conditions that are harsher than those for other acyl groups, which can be a disadvantage. nih.gov Over the years, chemists have developed a range of alternative protecting groups to optimize the synthesis of guanine-containing oligonucleotides. The most common alternatives include isobutyryl (ibu) and dimethylformamidine (dmf).

The N2-isobutyryl (ibu) group is more labile than the acetyl group and can be removed under standard ammonia (B1221849) deprotection conditions. However, it offers less protection against depurination (cleavage of the bond between the base and the sugar) during the acidic detritylation step compared to other groups. biosearchtech.com To mitigate this, milder deblocking agents like dichloroacetic acid (DCA) are often recommended when using N2-ibu protected deoxyguanosine. glenresearch.com

The N,N-dimethylformamidine (dmf) group offers superior protection against depurination during the acidic detritylation step. glenresearch.com However, the dmf group is less stable on other nucleosides like adenosine. glenresearch.com Its lability requires careful handling and specific conditions for both synthesis and deprotection.

The selection of a protecting group is a trade-off between stability, ease of removal, and prevention of side reactions. The N2-acetyl group provides robust protection but its removal can be challenging. This has driven the adoption of groups like isobutyryl and dimethylformamidine in standard phosphoramidite chemistry.

| Protecting Group | Common Abbreviation | Key Advantage | Key Disadvantage | Typical Deprotection Condition |

|---|---|---|---|---|

| Acetyl | Ac | Robust protection | Requires harsh removal conditions, potentially damaging the oligonucleotide nih.gov | Strongly basic conditions |

| Isobutyryl | ibu | Removable under standard conditions | Offers less protection against depurination during acid treatment biosearchtech.com | Ammonium (B1175870) hydroxide |

| Dimethylformamidine | dmf | Excellent protection against depurination glenresearch.com | Less stable on other bases (e.g., adenosine) glenresearch.com | Ammonium hydroxide |

Emerging Research Directions and Synthetic Challenges in Nucleoside Chemistry

The field of nucleoside chemistry is continually evolving, driven by the demand for synthetic nucleic acids in therapeutics, diagnostics, and materials science. nih.govresearchgate.net Current research is heavily focused on overcoming the limitations of traditional chemical synthesis methods and exploring novel molecular structures. nih.govnih.gov

A major thrust in the field is the development of more sustainable and scalable manufacturing processes for oligonucleotides. nih.gov The conventional solid-phase phosphoramidite synthesis, while highly effective for lab-scale production, generates significant chemical waste and becomes costly at the metric-ton scale required for therapeutic drugs. researchgate.net Consequently, there is a growing interest in alternative strategies such as liquid-phase oligonucleotide synthesis (LPOS) and enzymatic synthesis. nih.govresearchgate.net Enzymatic approaches, using enzymes like polymerases and nucleoside phosphorylases, offer the potential for synthesis in aqueous systems, reducing the reliance on hazardous organic solvents and minimizing the need for complex protecting group manipulations. nih.govacademie-sciences.fr

Another significant research direction is the synthesis of modified nucleoside analogues to enhance the properties of oligonucleotides. nih.govfrontiersin.org Modifications to the sugar, base, or phosphate (B84403) backbone can improve stability against nucleases, increase binding affinity to target sequences, and modulate biological activity. nih.govmdpi.com However, the synthesis of these modified nucleosides presents considerable challenges. Controlling stereochemistry, especially at the 2'-position of the sugar, is often difficult. biosynth.com Furthermore, incorporating complex or sensitive functional groups requires the development of orthogonal protecting group strategies, where different protecting groups can be removed selectively without affecting others. jocpr.comnih.gov

Key synthetic challenges that remain at the forefront of nucleoside chemistry include:

Sequence Complexity: Long or repetitive sequences, as well as those with high GC content, are notoriously difficult to synthesize with high fidelity. exactmer.com

Purity and Yield: Achieving high purity and yield is critical, especially for therapeutic applications, but is hampered by side reactions and the difficulty of separating the final product from closely related failure sequences. exactmer.com

Stereocontrol: The synthesis of oligonucleotides with specific stereochemistry at the phosphorus atom (e.g., in phosphorothioate (B77711) linkages) is a significant hurdle, as the resulting diastereomers can have different biological properties. nih.gov

Green Chemistry: Reducing the environmental impact of oligonucleotide synthesis by minimizing solvent use and developing catalytic, waste-free reactions is a major goal for the industry. nih.govresearchgate.net

Future innovations will likely arise from the interface of synthetic chemistry and biocatalysis, combining the precision of chemical methods with the efficiency and sustainability of enzymatic processes to create novel nucleoside analogues and oligonucleotides. academie-sciences.frnih.gov

Q & A

Q. What are the primary synthetic routes for preparing 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine, and what critical reaction conditions must be optimized?

The synthesis typically begins with O-acetylation of 2'-deoxyguanosine using acetic anhydride and pyridine to protect the 3' and 5' hydroxyl groups. The N2-amine is then acetylated under similar conditions. Bromination at the C8 position (e.g., using HBr in acetic acid) may follow for further functionalization. Mitsunobu coupling (using DIAD and PPh₃) can introduce protective groups like o-nitrophenisopropyl ether at O6. Deprotection of acetyl groups is achieved via alkaline hydrolysis (e.g., sodium methoxide in methanol). Key optimizations include reaction temperature control (e.g., reflux at 80°C for bromination) and stoichiometric ratios to avoid over-acetylation .

Q. How does the acetylation pattern of this compound influence its stability and solubility in organic solvents compared to unprotected deoxyguanosine?

Acetylation significantly enhances solubility in non-polar solvents (e.g., dichloromethane or acetonitrile), making the compound suitable for solid-phase oligonucleotide synthesis. The acetyl groups also stabilize the nucleoside against enzymatic degradation and oxidation. Unprotected deoxyguanosine, by contrast, is highly polar and prone to hydrolysis. Stability studies show that acetylated derivatives remain intact under anhydrous conditions but require careful handling to prevent premature deprotection .

Q. What role does this compound serve as an intermediate in the synthesis of oligonucleotide phosphoramidites?

This compound is a precursor to phosphoramidites used in automated DNA synthesis. The 3'-OH group is often converted to a phosphoramidite moiety (e.g., using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite), while the 5'-O-acetyl and N2-acetyl groups prevent undesired side reactions during coupling. The acetyl protections are later removed under mild alkaline conditions (e.g., aqueous ammonia) post-synthesis .

Q. Which spectroscopic techniques are most effective for confirming the acetylation sites and purity of this compound?

- ¹H NMR : Peaks at δ ~2.0–2.2 ppm confirm acetyl groups.

- ¹³C NMR : Carbonyl signals at ~170–175 ppm validate ester and amide acetylation.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 410.1).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (≥97% as per commercial standards) .

Q. How does the presence of acetyl groups at the 3', 5', and N2 positions affect the nucleoside's participation in enzymatic reactions such as phosphorylation or glycosylation?

Acetylation blocks enzymatic activity by sterically hindering binding sites. For example, kinases cannot phosphorylate the 5'-OH when acetylated, and glycosyltransferases fail to modify the N2 position. This inertness is exploited to study site-specific modifications in DNA repair assays .

Advanced Questions

Q. In crystallographic studies, how do the hydrogen-bonding motifs of this compound compare to those observed in G-quadruplex structures?

Crystal structures of 3',5'-bis-O-acetyl derivatives (e.g., dG(C2)₂) reveal hydrogen-bonded ribbons and quartets, mimicking G-quadruplex motifs. The N2-acetyl group disrupts Hoogsteen bonding but allows Watson-Crick base pairing in modified duplexes. These findings inform the design of non-canonical DNA architectures .

Q. What mechanistic insights have been gained regarding the deprotection of acetyl groups under alkaline conditions, and how do side reactions impact the yield of deprotected deoxyguanosine?

Deprotection via NaOH or NH₃/MeOH proceeds through nucleophilic acyl substitution. Overexposure to base can hydrolyze the glycosidic bond, releasing guanine. Optimized conditions (e.g., 0.05 M NaOH, 25°C, 2 hours) minimize degradation, achieving >90% yield. Side products are monitored via LC-MS .

Q. How can cross-linking experiments using N2-modified deoxyguanosine derivatives elucidate the role of the exocyclic amine in DNA alkylation?

Substituting N2-acetylated deoxyguanosine with 2'-deoxyinosine (lacking the N2 amine) in DNA duplexes prevents cross-linking by alkylating agents (e.g., FR900482). This confirms the N2 exocyclic amine is critical for covalent adduct formation, highlighting acetylation’s role in blocking mutagenic lesions .

Q. What are the challenges in achieving regioselective acetylation of 2'-deoxyguanosine at the 3', 5', and N2 positions, and how can competing side reactions be minimized?

Competitive acetylation at O6 or the sugar hydroxyls requires precise stoichiometry and temperature control. Selective N2 acetylation is achieved using acetyl chloride in anhydrous pyridine at 0°C, while 3'/5' acetylation uses excess acetic anhydride. TLC monitoring ensures stepwise completion .

Q. In solid-phase DNA synthesis, how does the choice of acetyl protecting groups compare to other acyl groups (e.g., isobutyryl) in terms of coupling efficiency and deprotection kinetics?

Acetyl groups deprotect faster (minutes under NH₃/MeOH) than isobutyryl (hours), reducing DNA strand damage. However, isobutyryl offers better stability during prolonged synthesis. Coupling efficiencies for acetylated phosphoramidites exceed 98% under standard conditions (0.1 M tetrazole in acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.